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Compound of Interest

Compound Name: AD4

Cat. No.: B12377212

Overview and Mechanism of Action

ADO04, developed by Adial Pharmaceuticals, is a genetically targeted therapeutic agent for the
treatment of Alcohol Use Disorder. The active pharmaceutical ingredient is ondansetron, a
selective serotonin-3 (5-HT3) receptor antagonist, administered as a low-dose (0.33 mg) oral
tablet taken twice daily[1]. The therapeutic approach is based on the finding that individuals
with specific genetic variations in the 5-HT3 receptor may experience a significant reduction in
alcohol craving and consumption when treated with AD04[1][2].

The proposed mechanism of action involves the modulation of the mesolimbic dopamine
system, a key component of the brain's reward pathway. Alcohol consumption increases
dopamine release in this system, leading to feelings of pleasure and reinforcement. Serotonin
(5-HT) plays a role in modulating this dopamine release, in part through the 5-HT3 receptor. By
blocking the 5-HT3 receptor, ondansetron is thought to attenuate the dopamine release
associated with alcohol consumption, thereby reducing the rewarding effects and the craving
for alcohol[3][4].

Proposed Mechanism of AD04 (Ondansetron) in AUD

Preclinical Safety and Toxicity

A comprehensive preclinical safety evaluation of ondansetron has been conducted, including
single-dose, repeat-dose, genotoxicity, carcinogenicity, and reproductive toxicity studies[5].
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Preclinical studies in rats and dogs have shown that ondansetron has a good safety profile,
with no end-organ toxicity observed at doses 30 to 100 times those used in humans[6]. At near-
lethal doses, central nervous system effects such as subdued activity, ataxia, and convulsions
were observed[6].

Study Type Species Route Parameter Value Reference
Acute Toxicity  Rat Oral LD50 95 mg/kg [7]
Dog Oral LD50 > 45 mg/kg [8]

1 mg/kg/day
Repeat-Dose  Rat Oral NOAEL [8]
(18 months)

Experimental Protocols Summary:

» Acute Toxicity: Studies typically involve the administration of a single high dose of the test
substance to rodents (e.g., rats, mice) via oral and intravenous routes. Animals are observed
for a period (e.g., 14 days) for signs of toxicity and mortality to determine the median lethal
dose (LD50).

o Repeat-Dose Toxicity: These studies involve daily administration of the test substance to two
species (one rodent, one non-rodent, e.g., rat and dog) for a specified duration (e.g., 28
days, 90 days, 6 months). A range of dose levels are used to identify a No-Observed-
Adverse-Effect-Level (NOAEL). Endpoints include clinical observations, body weight, food
consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of
tissues.

Ondansetron was not found to be mutagenic in a standard battery of genotoxicity tests[9].
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Assay Type System Result Reference
Bacterial Reverse S. typhimurium (Ames )

] Negative [9]
Mutation test)
Gene Conversion S. cerevisiae Negative [9]

Chinese Hamster

Forward Mutation Negative [9]
Ovary cells
Chromosomal )
] Human lymphocytes Negative [9]
Aberration

In vivo Micronucleus

Mouse Negative [9]
Test

Experimental Protocols Summary:

o Ames Test: This assay uses various strains of Salmonella typhimurium with mutations in the
histidine synthesis pathway to test for point mutations caused by the test substance, with
and without metabolic activation.

« In vivo Micronucleus Test: Rodents are treated with the test substance, and their bone
marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes,
which are indicative of chromosomal damage.

Long-term carcinogenicity studies in rats and mice showed no evidence of carcinogenic

potential[9].

Species Duration Doses Result Reference
Upto 10 ) )

Rat 2 years Not carcinogenic  [9]
mg/kg/day (oral)
Up to 30 ] ]

Mouse 2 years Not carcinogenic  [9]
mg/kg/day (oral)

Experimental Protocols Summary:
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o Carcinogenicity Studies: These are long-term studies (typically 2 years in rodents) where
animals are administered daily doses of the test substance. The primary endpoint is the
incidence of tumors in treated versus control groups.

Reproduction studies in rats and rabbits have not revealed evidence of impaired fertility or
harm to the fetus due to ondansetron[9][10].

Study Type Species Doses Findings Reference
No effect on
N Up to 15 fertility or general
Fertility Rat ; [9]
mg/kg/day (oral) reproductive
performance
Embryo-fetal Up to 15 No evidence of
Rat [11]
Development mg/kg/day (oral) harm to the fetus

No significant

effects on
Embryo-fetal ) Up to 30 )
Rabbit maternal animals  [11]
Development mg/kg/day (oral) )
or offspring
development
No effects on
pre- and
Pre- and Up to 15
Rat postnatal [11]
Postnatal mg/kg/day (oral)

development of

offspring

Experimental Protocols Summary:

« Fertility and Early Embryonic Development: Male and female rats are dosed before and
during mating and through early gestation to assess effects on reproductive function.

o Embryo-fetal Development: Pregnant animals are dosed during the period of organogenesis,
and fetuses are examined for visceral and skeletal abnormalities.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021915s000_PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/20007Orig1s041.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021915s000_PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2016/020103s035_020605s019_020781s019lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2016/020103s035_020605s019_020781s019lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2016/020103s035_020605s019_020781s019lbl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

e Pre- and Postnatal Development: Pregnant and lactating rats are dosed from late gestation
through weaning to assess effects on the development of the offspring.
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Clinical Safety Profile

The clinical safety of AD0O4 for AUD was evaluated in the ONWARD™ Phase 3 trial, a
multicenter, randomized, double-blind, placebo-controlled study[12]. The trial demonstrated that
ADO04 has a safety and tolerability profile that is comparable to placebo[13][14].
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Adverse Events in the ONWARD™ Phase 3 Trial

Adverse Event ADO04 Group (%) Placebo Group (%) Reference
Headache 12 11 [13]
Insomnia 7 3 [13]
Blood Magnesium

6 5 [13]
Decreased
Fatigue 6 3 [13]
Cardiac Disorders

4 7 [13]

(Overall)

No serious adverse events were determined to be related to AD04 treatment, and more serious
adverse events were reported in the placebo group[13].

Clinical Trial Protocol for Safety Monitoring:

The ONWARD trial was a 24-week study where patients were genetically screened prior to
enrollment. Safety and tolerability were evaluated through the monitoring and recording of all
adverse events, serious adverse events, and changes in clinical laboratory parameters, vital
signs, and electrocardiograms (ECGs)[12].

Section 2: AD04 for Alzheimer's Disease (ADvantage

Therapeutics)
Overview and Mechanism of Action

ADO04, being developed by ADvantage Therapeutics, is an injectable therapy for mild
Alzheimer's Disease[15]. The active component is aluminum hydroxide (in the form of
Alhydrogel™), which has a long history of use as an adjuvant in vaccines[16]. The proposed
mechanism of action is as an immunomodulator that stimulates and regulates the immune
system to reduce AD pathology[15]. Preclinical studies suggest that ADO4 may work by
inducing a shift in the phenotype of microglia, the brain's resident immune cells, towards a
phagocytic state that is capable of clearing brain debris, including amyloid-beta plaques and
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tau tangles[16][17]. This is thought to create an anti-inflammatory environment in the brain,
protecting the hippocampus from neurodegeneration[17].
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Proposed Mechanism of AD0O4 in Alzheimer's Disease

Preclinical Safety and Toxicity

Preclinical studies in aged mice have shown that subcutaneous administration of AD04
modulated the production of proteins involved in lipid metabolism and affected the microglial
phenotype towards a phagocytic type[16][17]. These studies also indicated a decrease in the
number of inflammatory microglial cells in the hippocampus[15].

Aluminum hydroxide has been widely used as a vaccine adjuvant for decades and is generally
considered to have a favorable safety profile, though it can cause local inflammatory responses
at the injection site[18][19].

Study Type Species Route Findings Reference

Nanoparticle
aluminum
hydroxide
reduced local
Local Tolerance Mouse Subcutaneous inflammatory [18]
response
compared to
traditional

adjuvants

Experimental Protocols Summary:

» Preclinical Efficacy and MoA Studies: Aged C57BL/6 mice were injected subcutaneously with
ADO04 or PBS. Behavioral tests (e.g., fear conditioning) were performed, and brain tissue
(hippocampus) was subjected to proteomics analysis to assess changes in protein
expression and cellular phenotypes[16][17].

e Local Tolerance Studies: Animal models (e.g., mice) are administered the test substance via
the intended clinical route (subcutaneous). The injection site is then examined
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macroscopically and histopathologically for signs of irritation, inflammation, and other local
reactions.

Clinical Safety Profile

ADvantage Therapeutics has commenced a Phase 2b randomized, double-blind, placebo-
controlled trial to establish the safety and efficacy of AD04 in patients with mild Alzheimer's
Disease[15]. As of the creation of this document, the results of this trial have not been fully
published.

In a previous Phase 2 study of a different compound, a 2mg dose of AD0O4 was used as a
control arm and was reported to have an excellent safety profile, notably not triggering Amyloid-
Related Imaging Abnormalities (ARIA-E/H), which is a common adverse event associated with
some other Alzheimer's treatments[20][21].

Clinical Trial Protocol for Safety Monitoring:

The ongoing Phase 2b trial is a 12-month study. Safety will be assessed through the monitoring
of adverse events, clinical laboratory tests, vital signs, and physical examinations. Specific
attention will likely be paid to local injection site reactions and any potential systemic
immunological effects.

Conclusion

The designation "AD04" refers to two distinct investigational drugs with different active
ingredients, formulations, and therapeutic indications.

e ADO04 for Alcohol Use Disorder (low-dose oral ondansetron) has a well-established
preclinical safety profile based on extensive studies of ondansetron. Clinically, in the Phase 3
ONWARD trial, it demonstrated a safety and tolerability profile comparable to placebo.

o ADO4 for Alzheimer's Disease (subcutaneous aluminum hydroxide) is in an earlier stage of
clinical development. Its safety profile is supported by the long-standing use of aluminum
hydroxide as a vaccine adjuvant and early clinical data suggesting it is well-tolerated. The
ongoing Phase 2b trial will provide more definitive information on its safety and efficacy in the
target patient population.
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For both programs, continued clinical investigation will be crucial to fully characterize their long-

term safety and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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